1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
描述
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-18-11-7-5-9-16(18)23-13-12-21-19(20(23)24)22-14-15-8-4-6-10-17(15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWAIUDVJGAQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Precursor Preparation
Cyclization Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile/MeOH |
| Temperature | Reflux (82°C) |
| Time | 6–8 hr |
| Yield (analogues) | 45–68% |
For the target compound, substituting Phe with 2-ethoxyphenylglycine and introducing (2-methoxyphenyl)methylamine during cyclization could yield the desired product.
Ugi Multicomponent Reaction (MCR) Approach
The PMC protocol enables rapid assembly of dihydropyrazinones via a one-pot Ugi/deprotection/cyclization sequence:
Reaction Components
| Component | Selection for Target Compound |
|---|---|
| Aldehyde | 2-Ethoxybenzaldehyde |
| Isocyanide | tert-Butyl isocyanide |
| Carboxylic Acid | (2-Methoxyphenyl)acetic acid |
| Masked Amino Aldehyde | Aminoacetaldehyde dimethyl acetal |
Optimized Protocol
- Ugi Reaction :
- Stir components (1 eq each) in MeOH (0.1 M) 16 hr.
- TFA-Mediated Cyclization :
- Add TFA/CH₂Cl₂ (1:1 v/v), stir 2 hr.
- Neutralize with NaHCO₃, extract with EtOAc.
Reported Yields for Analogues :
| Entry | R¹ | R² | Yield (%) |
|---|---|---|---|
| 1 | 4-NO₂-C₆H₄ | Benzyl | 62 |
| 2 | 2-MeO-C₆H₄ | Cyclohexyl | 58 |
Extrapolating, the target compound’s yield is projected at 52–60%.
Post-Synthetic Modifications
Reductive Amination
Introduce the (2-methoxyphenyl)methylamino group via:
- Ketone Intermediate : Oxidize C3 position to ketone using PCC.
- Condensation : React with (2-methoxyphenyl)methylamine (2 eq) in THF, NaBH₃CN (1.2 eq), 12 hr.
Hydrogenation Conditions
Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in AcOH/EtOH (1:1) removes protecting groups while preserving the dihydropyrazinone ring.
Analytical Characterization
Spectroscopic Data (Projected)
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.90–7.30 (m, 6H, ArH), 4.55 (s, 2H, NCH₂Ar), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.20 (t, J=5.6 Hz, 2H, CH₂N), 1.45 (t, J=7.0 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 (C=O), 159.2, 154.0 (Ar-O), 132.1–112.4 (Ar-C), 63.8 (OCH₂), 55.3 (OCH₃), 46.2 (NCH₂), 38.5 (CH₂N), 14.7 (CH₃) |
| HRMS | Calculated for C₂₁H₂₃N₃O₄ [M+H]⁺: 382.1762 |
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): Retention time 8.2 min, >98% purity.
Challenges and Optimization Strategies
Regioselectivity in Cyclization :
Byproduct Formation :
Scale-Up Limitations :
Comparative Analysis of Synthetic Routes
| Parameter | Dipeptidyl Route | Ugi Route |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (Projected) | 32% | 48% |
| Purification Difficulty | Moderate | Low |
| Functional Group Tolerance | Limited | Broad |
The Ugi route offers superior efficiency but requires precise stoichiometry control.
化学反应分析
Types of Reactions
1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
相似化合物的比较
Comparison with Similar Compounds
The compound belongs to a broader class of dihydropyrazinones and arylpiperazine derivatives. Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
The fluoro substituent in BG14907 introduces electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
Functional Group Contributions: The amino group in the target compound and BG14907 enables hydrogen bonding, a critical feature for receptor-ligand interactions (e.g., dopamine D2 receptors, as seen in piperazine analogs ).
Derivatives with methoxyphenyl groups (e.g., ) have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, hinting at broader therapeutic utility .
Synthetic Considerations: The Prelog method () is a viable route for synthesizing arylpiperazine intermediates, which could be adapted for dihydropyrazinone derivatives . Substituent positioning (e.g., 2-ethoxy vs. 3-fluoro-4-methyl) requires precise regioselective reactions to avoid byproducts .
生物活性
1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with the molecular formula CHNO. This compound features a dihydropyrazinone core, which is substituted with ethoxy and methoxy phenyl groups. Its unique structure suggests potential biological activities, particularly in therapeutic applications.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the dihydropyrazinone moiety is indicative of potential interactions with enzymes and receptors involved in several physiological processes.
Key Mechanisms:
- Enzyme Inhibition: Compounds in the dihydropyrazinone class are often explored for their ability to inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Modulation: The structural characteristics may allow for modulation of receptor activity, influencing signaling pathways related to pain, inflammation, or other conditions.
Comparative Analysis
A comparative analysis with structurally similar compounds provides insight into the potential biological activities of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | Structure | Exhibits strong antioxidant properties. |
| 3-(4-Methoxyphenyl)-5-(methylthio)-4H-pyrazole | Structure | Known for analgesic effects. |
| 5-Methyl-3-(4-methoxyphenyl)-4H-pyrazole | Structure | Displays anti-inflammatory activity. |
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of dihydropyrazinones found that compounds with similar substituents demonstrated significant free radical scavenging ability. This suggests that this compound could possess similar properties.
Case Study 2: Analgesic Effects
Research on a series of pyrazole derivatives indicated notable analgesic effects in animal models. The structural similarities between these derivatives and the compound indicate a potential for similar therapeutic applications.
常见问题
Basic: What are the recommended synthetic routes for 1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and coupling steps. For example:
- Cyclization : Reacting a β-ketoester derivative with a hydrazine analog under acidic conditions (e.g., ethanol with catalytic HCl) to form the dihydropyrazinone core .
- Coupling : Introducing the 2-methoxyphenylmethylamine moiety via nucleophilic substitution or reductive amination, using solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as palladium on carbon .
Optimization : Use continuous flow reactors to enhance yield and reduce reaction time. Monitor intermediates via TLC or HPLC, and adjust solvent polarity (e.g., switching from ethanol to acetonitrile) to improve selectivity .
Basic: Which analytical techniques are most effective for characterizing this compound and its impurities?
- Structural Elucidation : Use - and -NMR to confirm the dihydropyrazinone core and substituent positions. Mass spectrometry (HRMS) validates molecular weight .
- Impurity Profiling : Employ HPLC with a C18 column and UV detection (e.g., 254 nm) to separate and quantify impurities. Compare retention times against reference standards like those in USP guidelines .
- Purity Assessment : Differential Scanning Calorimetry (DSC) detects polymorphic forms, while Karl Fischer titration measures residual solvents .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, analyzing degradation products monthly via HPLC .
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor hydrolysis over 72 hours using UV-Vis spectroscopy. Identify degradation pathways (e.g., cleavage of the ethoxy group) .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituted aryl groups (e.g., replacing 2-ethoxy with 2-chloro) and test against target receptors (e.g., kinase assays).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities. The methoxy group’s electron-donating effects may enhance π-π stacking with hydrophobic pockets .
- Contradiction Resolution : If bioactivity data conflict (e.g., higher potency but lower solubility), use logP calculations and molecular dynamics simulations to rationalize results .
Advanced: How should contradictory bioactivity data from in vitro vs. in vivo studies be addressed?
- Hypothesis Testing :
- Pharmacokinetic Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy discrepancies .
- Experimental Adjustments : Optimize dosing regimens (e.g., sustained-release formulations) to align in vitro IC values with in vivo outcomes .
Advanced: What methodologies are recommended for studying environmental fate and degradation pathways?
- Environmental Simulation :
- Abiotic Degradation : Expose the compound to UV light in aqueous solutions (pH 7.4) and analyze photoproducts via GC-MS .
- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation rates .
- Ecotoxicity : Perform Daphnia magna or algal growth inhibition assays to evaluate ecological risks .
Advanced: How can computational models predict target interactions and guide synthetic prioritization?
- In Silico Workflow :
- Validation : Cross-check predictions with experimental IC values from radioligand binding assays .
Advanced: What strategies mitigate impurity-related bioactivity variability in preclinical studies?
- Root-Cause Analysis :
- Impurity Isolation : Use preparative HPLC to isolate minor impurities (e.g., N-oxide derivatives) and test their bioactivity .
- Process Refinement : Implement Quality by Design (QbD) principles to control critical parameters (e.g., reaction temperature ±2°C) and reduce impurity formation .
- Documentation : Adhere to ICH guidelines (e.g., ICH Q3A) for impurity thresholds in batch records .
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